molecular formula C23H20N2O3S B283247 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide

Numéro de catalogue B283247
Poids moléculaire: 404.5 g/mol
Clé InChI: MCTCWXDTSDZANM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide, also known as BTA-EG6, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds and is synthesized through a multistep process.

Mécanisme D'action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can bind to specific proteins and enzymes in cells, leading to changes in their activity. For example, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to bind to beta-amyloid and prevent its aggregation.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis by activating the caspase pathway. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumors in animal models.
In Alzheimer's disease, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the aggregation of beta-amyloid and improve cognitive function in animal models. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects and may have potential as a treatment for other inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low toxicity. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have minimal toxicity in animal models, making it a safe compound for use in lab experiments. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its limited solubility in water. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is a hydrophobic compound and may require the use of solvents or other techniques to increase its solubility in water.

Orientations Futures

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. One area of research could focus on optimizing the synthesis process to increase the yield of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide and its effects on specific proteins and enzymes.
Another area of research could focus on the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in combination with other compounds for the treatment of cancer and Alzheimer's disease. Finally, studies could be conducted to explore the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide as a treatment for other diseases, such as inflammatory diseases.
Conclusion
In conclusion, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have anti-cancer and anti-Alzheimer's disease properties, and its low toxicity makes it a safe compound for use in lab experiments. Future research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide could lead to the development of new treatments for a variety of diseases.

Méthodes De Synthèse

The synthesis of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide involves a multistep process that begins with the reaction of 2-aminobenzothiazole with 4-bromobenzyl chloride to form 4-(2-benzothiazolyl)benzyl chloride. This intermediate is then reacted with 2-(4-methoxyphenoxy)acetic acid to form N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. The overall yield of the synthesis process is approximately 50%.

Applications De Recherche Scientifique

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide's ability to inhibit the proliferation of cancer cells. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumors in animal models.
Another area of research has focused on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide's potential as a treatment for Alzheimer's disease. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Formule moléculaire

C23H20N2O3S

Poids moléculaire

404.5 g/mol

Nom IUPAC

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3S/c1-27-18-10-12-19(13-11-18)28-15-22(26)24-14-16-6-8-17(9-7-16)23-25-20-4-2-3-5-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26)

Clé InChI

MCTCWXDTSDZANM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

SMILES canonique

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.